![molecular formula C22H18N2O2 B2801748 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one CAS No. 67927-07-5](/img/structure/B2801748.png)
3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one, also known as MMQ, is a synthetic compound that belongs to the class of quinazolinone derivatives. MMQ has gained significant attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects
3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one has been shown to have various biochemical and physiological effects, including the inhibition of COX-2, MMPs, and angiogenesis. 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of novel drugs. 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one in lab experiments is that its mechanism of action is not fully understood, which makes it challenging to design experiments that specifically target its therapeutic properties.
Future Directions
There are several future directions for the research on 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one, including the identification of its specific targets and the development of novel drugs based on its structure. 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one could also be used in combination with other drugs to enhance its therapeutic properties. Furthermore, the potential use of 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one in the treatment of various diseases, such as cancer and inflammatory disorders, should be further explored.
Synthesis Methods
3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one can be synthesized using various methods, including the condensation reaction of 4-methylacetophenone and 2-aminobenzophenone in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction of 4-methylphenylmagnesium bromide with 2-phenylquinazolin-4(3H)-one in the presence of copper iodide.
Scientific Research Applications
3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one has been extensively studied for its potential therapeutic properties, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase-2 (COX-2) in vitro and in vivo. 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one has also been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. Furthermore, 3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
properties
IUPAC Name |
3-[(4-methylphenyl)methoxy]-2-phenylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-16-11-13-17(14-12-16)15-26-24-21(18-7-3-2-4-8-18)23-20-10-6-5-9-19(20)22(24)25/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCAECVRAHXYNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylphenyl)methoxy]-2-phenylquinazolin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.